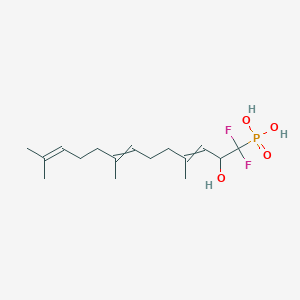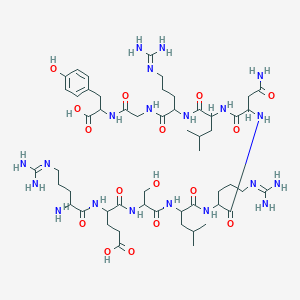
H-DL-Arg-DL-Glu-DL-Ser-DL-Leu-DL-Arg-DL-Asn-DL-Leu-DL-Arg-Gly-DL-Tyr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human leukocyte antigen B7.75-84 is a peptide derived from the human leukocyte antigen B7 molecule, which is part of the major histocompatibility complex class I. Human leukocyte antigen molecules are essential for the immune system as they present peptides to T cells, enabling the immune system to recognize and respond to pathogens .
Vorbereitungsmethoden
The preparation of human leukocyte antigen B7.75-84 involves the synthesis of the peptide sequence using solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide . Industrial production methods may involve large-scale peptide synthesizers and purification techniques such as high-performance liquid chromatography to obtain the desired purity and yield .
Analyse Chemischer Reaktionen
Human leukocyte antigen B7.75-84 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Human leukocyte antigen B7.75-84 has numerous scientific research applications, particularly in the fields of immunology and medicine. It is used to study the interactions between human leukocyte antigen molecules and T cells, which are crucial for understanding immune responses to infections and diseases . Additionally, human leukocyte antigen B7.75-84 is employed in the development of immunotherapies and vaccines, as it can help identify and target specific antigens presented by human leukocyte antigen molecules . In the field of transplantation, human leukocyte antigen typing is essential for matching donors and recipients to prevent graft rejection .
Wirkmechanismus
The mechanism of action of human leukocyte antigen B7.75-84 involves its presentation by human leukocyte antigen molecules on the surface of cells. This presentation allows T cells to recognize and bind to the peptide, leading to the activation of the immune response. The molecular targets involved in this process include the T cell receptor and co-stimulatory molecules such as CD8 . The pathways involved in the immune response include the activation of cytotoxic T lymphocytes, which can target and destroy infected or malignant cells .
Vergleich Mit ähnlichen Verbindungen
Human leukocyte antigen B7.75-84 can be compared to other peptides derived from human leukocyte antigen molecules, such as human leukocyte antigen B27 and human leukocyte antigen A2. These peptides share similar functions in presenting antigens to T cells but differ in their amino acid sequences and binding specificities . Human leukocyte antigen B7.75-84 is unique in its specific sequence and the particular immune responses it can elicit . Other similar compounds include peptides derived from human leukocyte antigen class II molecules, which present antigens to CD4+ T cells and play a role in different aspects of the immune response .
Eigenschaften
Molekularformel |
C53H90N20O16 |
|---|---|
Molekulargewicht |
1263.4 g/mol |
IUPAC-Name |
5-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C53H90N20O16/c1-26(2)20-34(46(84)68-31(9-6-18-63-52(58)59)43(81)65-24-40(77)66-37(50(88)89)22-28-11-13-29(75)14-12-28)70-48(86)36(23-39(55)76)72-44(82)32(10-7-19-64-53(60)61)69-47(85)35(21-27(3)4)71-49(87)38(25-74)73-45(83)33(15-16-41(78)79)67-42(80)30(54)8-5-17-62-51(56)57/h11-14,26-27,30-38,74-75H,5-10,15-25,54H2,1-4H3,(H2,55,76)(H,65,81)(H,66,77)(H,67,80)(H,68,84)(H,69,85)(H,70,86)(H,71,87)(H,72,82)(H,73,83)(H,78,79)(H,88,89)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64) |
InChI-Schlüssel |
KXASYRUYKYOKGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Butoxycarbonylamino)-3-[[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B10781605.png)


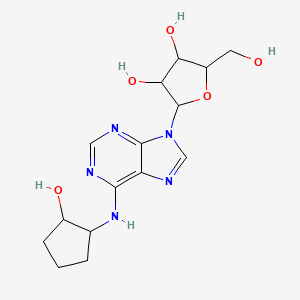
![N-ethyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B10781625.png)
![2-amino-3-[2-[[3-[2-amino-3-(benzylamino)-3-oxopropyl]-1H-indol-2-yl]diselanyl]-1H-indol-3-yl]-N-benzylpropanamide](/img/structure/B10781631.png)

![N-(1,3,4,5-Tetrahydro-6-methoxybenz[cd]indol-4-yl)acetamide](/img/structure/B10781641.png)
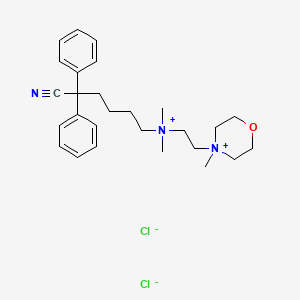
![1-[[4-Methyl-1-oxo-1-[(8-oxo-1,7-diazacyclotridec-9-yl)amino]pentan-2-yl]amino]propylphosphonic acid](/img/structure/B10781653.png)
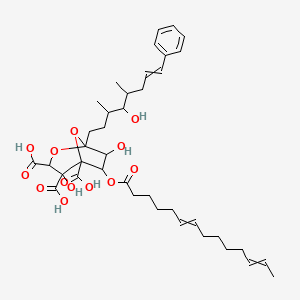
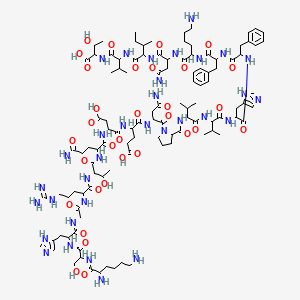
![[6-(3-Guanidino-propoxy)-1-oxo-3,4-dihydro-1H-isoquinolin-2-yl]-acetic acid](/img/structure/B10781670.png)
